

Spectroscopic Data of 2-Methoxyethylamine: A Technical Guide

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Compound of Interest

Compound Name: 2-Methoxyethylamine

Cat. No.: B085606

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Methoxyethylamine** (CAS No: 109-85-3), a versatile primary amine used in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **2-Methoxyethylamine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~3.4	Triplet	2H	-O-CH ₂ -
~3.3	Singlet	3H	-O-CH ₃
~2.8	Triplet	2H	-CH ₂ -NH ₂
~1.4	Singlet (broad)	2H	-NH ₂

Note: The chemical shift of the -NH₂ protons can vary depending on the solvent and concentration.

¹³C NMR (Carbon-13 NMR)

Chemical Shift (δ) ppm	Assignment
~74	-O-CH ₂ -
~59	-O-CH ₃
~42	-CH ₂ -NH ₂

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
3380 - 3250	Strong, Broad	N-H stretch (primary amine)
2930 - 2820	Strong	C-H stretch (aliphatic)
1590	Medium	N-H bend (scissoring)
1460	Medium	C-H bend
1120	Strong	C-O-C stretch (asymmetric)

Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Assignment
75	Moderate	[M] ⁺ (Molecular Ion)
45	High	[CH ₂ OCH ₃] ⁺
30	Base Peak	[CH ₂ NH ₂] ⁺

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation and experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Approximately 5-20 mg of **2-Methoxyethylamine** is accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3) in a clean, dry vial.
- The solution is then transferred to a 5 mm NMR tube.
- The NMR tube is capped and carefully wiped clean before insertion into the spectrometer.

^1H NMR Spectroscopy:

- Instrument: A standard NMR spectrometer (e.g., 300 or 500 MHz).
- Solvent: Chloroform-d (CDCl_3).
- Reference: Tetramethylsilane (TMS) at 0 ppm.
- Typical Parameters:
 - Pulse Sequence: Standard single-pulse sequence.
 - Number of Scans: 16 to 64, depending on the desired signal-to-noise ratio.
 - Relaxation Delay: 1-5 seconds.
 - Spectral Width: 0-10 ppm.

^{13}C NMR Spectroscopy:

- Instrument: A standard NMR spectrometer (e.g., 75 or 125 MHz).
- Solvent: Chloroform-d (CDCl_3).
- Reference: Chloroform-d at 77.16 ppm.
- Typical Parameters:

- Pulse Sequence: Proton-decoupled pulse sequence.
- Number of Scans: 256 to 1024 or more, due to the low natural abundance of ^{13}C .
- Relaxation Delay: 2-5 seconds.
- Spectral Width: 0-200 ppm.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy:

This is a common and convenient method for liquid samples.

- Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. A background spectrum of the clean, empty crystal is recorded.
- A small drop of **2-Methoxyethylamine** is placed directly onto the ATR crystal, ensuring complete coverage.
- The sample spectrum is then recorded.
- Typical Parameters:
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16 to 32.

Transmission FTIR Spectroscopy:

- A thin film of liquid **2-Methoxyethylamine** is placed between two salt plates (e.g., NaCl or KBr).
- The plates are pressed together to create a thin, uniform film.
- The assembly is placed in the spectrometer's sample holder.

- A background spectrum of the empty beam path is recorded prior to the sample measurement.

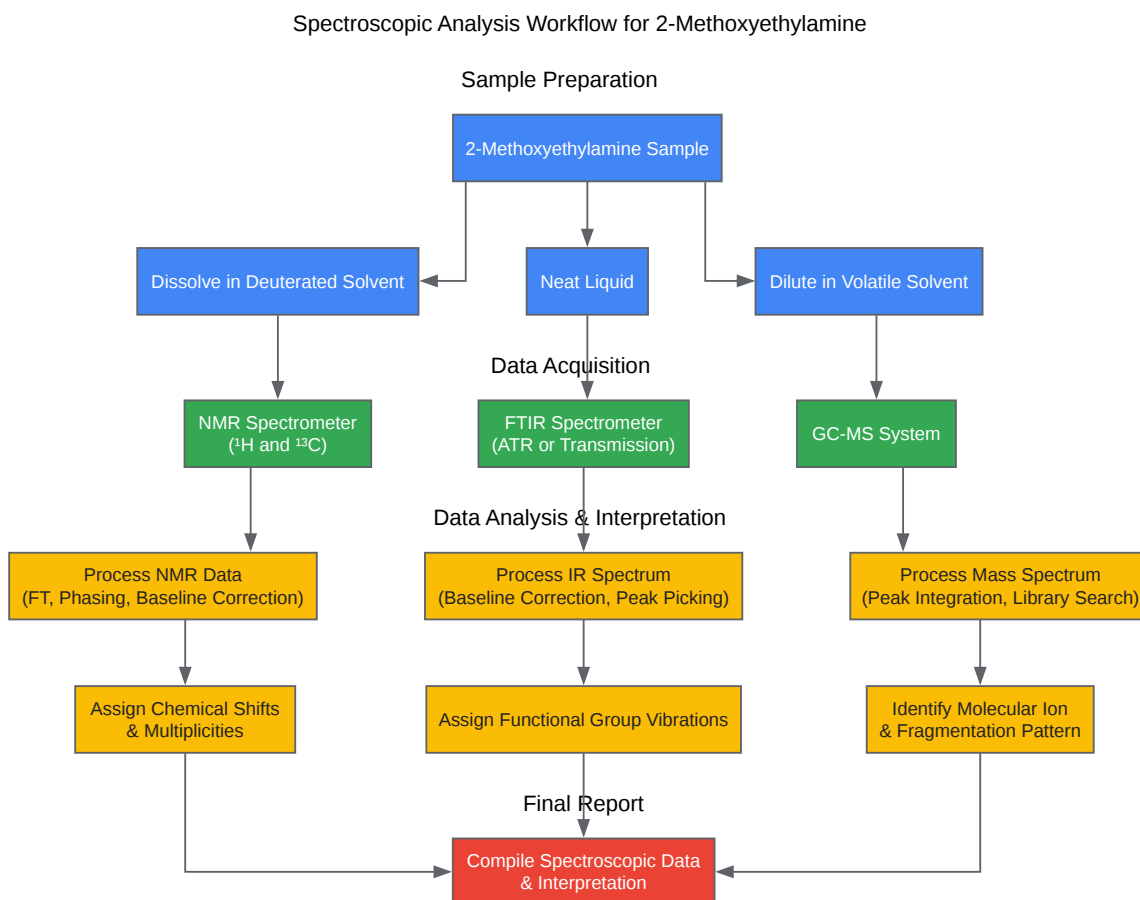
Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS):

- Sample Preparation: A dilute solution of **2-Methoxyethylamine** is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).
- Injection: 1 μL of the prepared solution is injected into the GC inlet.
- Gas Chromatography:
 - Column: A non-polar or mid-polar capillary column (e.g., DB-5ms or HP-5ms).
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
 - Oven Temperature Program: A typical program might start at 50°C, hold for 1-2 minutes, then ramp at 10-20°C/min to 250°C.
- Mass Spectrometry:
 - Ionization: Electron Ionization (EI) at 70 eV.
 - Mass Analyzer: Quadrupole or Ion Trap.
 - Scan Range: m/z 20-200.

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the complete spectroscopic analysis of **2-Methoxyethylamine**.



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Caption: A flowchart illustrating the process of spectroscopic analysis for **2-Methoxyethylamine**.

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